Cobalt;3-nitropentane-2,4-dione

Description

Overview of Metal β-Diketonate Complexes in Chemical Research

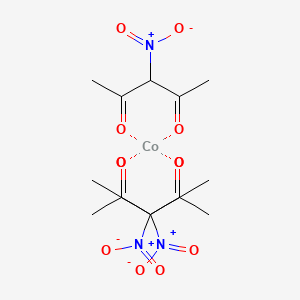

Metal β-diketonate complexes are a well-established and versatile class of coordination compounds. The parent β-diketone, acetylacetone (B45752) (2,4-pentanedione), and its derivatives can be deprotonated to form β-diketonate anions that act as bidentate ligands, binding to a metal ion through their two oxygen atoms to form a stable six-membered chelate ring.

The utility of these complexes is widespread, finding applications as catalysts, precursors for material synthesis, and as model systems for studying fundamental chemical principles. rsc.orgacs.org Their volatility, thermal stability, and solubility in organic solvents make them suitable for techniques like chemical vapor deposition. The steric and electronic properties of the metal center can be systematically altered by modifying the substituents on the β-diketonate ligand, allowing for fine-tuning of the complex's reactivity and physical properties. nih.gov

Significance of Nitration in β-Diketonate Ligand Functionalization

Functionalization of the β-diketonate ligand backbone offers a powerful tool for modulating the properties of the resulting metal complex. nih.gov Nitration, the introduction of a nitro (-NO₂) group, is a particularly significant modification. The electrophilic substitution of the central methine proton of the acetylacetonate (B107027) ring is a common method for introducing various functional groups. researchgate.net

The introduction of a strong electron-withdrawing group like the nitro group directly influences the electronic environment of the ligand and, consequently, the coordinated metal ion. This can impact the redox potential of the metal center, the stability of the complex, and its spectroscopic and magnetic properties. Furthermore, the nitro group itself can participate in non-covalent interactions, such as hydrogen bonding, which can influence the crystal packing and supramolecular chemistry of the complex. nih.govotterbein.eduotterbein.edu

Research Trajectories for Cobalt(III) Tris(3-nitropentane-2,4-dionato) Complexes

The specific complex, Tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III), has been a subject of focused research. Its synthesis is typically achieved through the nitration of tris(2,4-pentanedionato-κ²O,O′)cobalt(III) using a nitrating agent such as copper(II) nitrate (B79036) in acetic anhydride. nih.govotterbein.eduotterbein.edu

Structural characterization, primarily through single-crystal X-ray diffraction, reveals a Co(III) ion in an octahedral coordination environment, bound to three bidentate 3-nitropentane-2,4-dionate ligands. researchgate.netnih.govotterbein.eduotterbein.edu A notable feature of the solid-state structure is the presence of disorder in the nitro group and the central carbon atom of the ligand. researchgate.netnih.govotterbein.eduotterbein.edu The average Co-O bond length in the nitrated complex is slightly shorter than in the parent tris(acetylacetonato)cobalt(III) complex, indicating the electron-withdrawing effect of the nitro groups. researchgate.netnih.gov

Recent research has also explored the potential of these complexes as high-energy materials. mdpi.combg.ac.rs The presence of nitro groups, common in energetic compounds, combined with a metal center, can lead to materials with significant energy release upon decomposition. bg.ac.rs Studies have investigated the bond dissociation energies of the C-NO₂ bond and the molecular electrostatic potential to assess their energetic properties. mdpi.combg.ac.rs The heat of combustion for the Co(III) complex has been measured to be comparable to that of TNT, highlighting its high-energy nature. bg.ac.rs

Interactive Data Table: Synthesis and Spectroscopic Data for Tris(3-nitropentane-2,4-dionato)cobalt(III)

| Parameter | Value | Reference |

| Starting Material | Tris(2,4-pentanedionato)cobalt(III) | nih.govotterbein.edumdpi.com |

| Nitrating Agent | Copper(II) nitrate trihydrate in acetic anhydride | nih.govotterbein.edumdpi.com |

| Product Color | Dark-green precipitate | nih.govotterbein.edu |

| UV/Vis λmax (in CHCl₃) | 261.0 nm, 583.0 nm | mdpi.com |

| IR Band (asymmetric NO₂ stretch) | 1519.1 cm⁻¹ | bg.ac.rs |

Contextualizing Cobalt;3-nitropentane-2,4-dione within Advanced Coordination Chemistry

The study of this compound and its coordination complexes sits (B43327) at the intersection of several key areas of advanced coordination chemistry. It exemplifies the principles of ligand design and its impact on the electronic structure and reactivity of metal complexes. The introduction of the nitro functional group is a clear demonstration of how ligand modification can be used to tune the properties of a coordination compound for specific applications, in this case, potentially as a high-energy material. mdpi.combg.ac.rs

Furthermore, the detailed structural analysis of these complexes, including the characterization of disorder and intermolecular interactions, contributes to the broader understanding of crystal engineering and supramolecular chemistry. nih.govotterbein.eduotterbein.edu The investigation of its energetic properties also aligns with the growing field of energetic coordination compounds, where the combination of a metal center and an energetic ligand can lead to novel materials with tailored properties. bg.ac.rs

Structure

3D Structure of Parent

Properties

CAS No. |

15169-25-2 |

|---|---|

Molecular Formula |

C15H21CoN3O12 |

Molecular Weight |

494.27 g/mol |

IUPAC Name |

cobalt;3-nitropentane-2,4-dione |

InChI |

InChI=1S/3C5H7NO4.Co/c3*1-3(7)5(4(2)8)6(9)10;/h3*5H,1-2H3; |

InChI Key |

HHFLMRGUCKELRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)[N+](=O)[O-].CC(=O)C(C(=O)C)[N+](=O)[O-].CC(=O)C(C(=O)C)[N+](=O)[O-].[Co] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis Strategies for Tris(acetylacetonato)cobalt(III)

The synthesis of the target compound, Cobalt;3-nitropentane-2,4-dione, begins with the preparation of its precursor, tris(acetylacetonato)cobalt(III), often abbreviated as Co(acac)₃. wikipedia.org A common and effective method involves the reaction of cobalt(II) carbonate with acetylacetone (B45752) (2,4-pentanedione) in the presence of an oxidizing agent, typically hydrogen peroxide. wikipedia.orgyoutube.com This process oxidizes the cobalt from the +2 to the +3 oxidation state, which readily forms the stable octahedral complex with the acetylacetonate (B107027) ligands. youtube.com

The reaction can be summarized as follows: 2 CoCO₃ + 6 CH₃COCH₂COCH₃ + H₂O₂ → 2 Co(C₅H₇O₂)₃ + 2 CO₂ + 4 H₂O wikipedia.org

The synthesis is often carried out by heating the reactants, for instance, to around 90°C. youtube.com The resulting Co(acac)₃ is a green, diamagnetic solid that is soluble in organic solvents. wikipedia.org Alternative methods for synthesizing Co(acac)₃ include starting with cobalt(II) acetylacetonate and oxidizing it with hydrogen peroxide in methanol. prepchem.com

Electrophilic Nitration of Co(III) Acetylacetonate Complexes

The chelate rings of tris(acetylacetonato)cobalt(III) exhibit quasi-aromatic character, making them susceptible to electrophilic substitution reactions, similar to benzene. scribd.com This property is exploited to introduce a nitro group onto the central carbon atom (the γ-carbon) of the acetylacetonate ligand.

Optimized Reaction Conditions and Reagent Selection for 3-Nitration

The nitration of Co(acac)₃ to form tris(3-nitro-2,4-pentanedionato)cobalt(III) is typically achieved using a mixture of copper(II) nitrate (B79036) trihydrate and acetic anhydride. nih.govotterbein.edumdpi.com This combination generates the nitrating agent in situ.

A general procedure involves dissolving finely ground copper(II) nitrate trihydrate in acetic anhydride, often with cooling to maintain a low temperature (e.g., 0°C). mdpi.combg.ac.rs To this mixture, tris(acetylacetonato)cobalt(III) is added, and the reaction is stirred for a period, typically a couple of hours, while maintaining the low temperature. nih.govotterbein.edumdpi.com The reaction is then quenched by pouring the mixture into a slurry of ice and water, often containing sodium acetate (B1210297) to buffer the solution. nih.govotterbein.edumdpi.com The product, this compound, precipitates as a dark-green solid. nih.govotterbein.edu

| Reagent | Role | Typical Amount (molar ratio) |

| Tris(acetylacetonato)cobalt(III) | Substrate | 1 equivalent |

| Copper(II) nitrate trihydrate | Nitrating agent precursor | ~3.3 equivalents |

| Acetic anhydride | Solvent and dehydrating agent | In excess |

| Sodium acetate | Buffering agent during workup | ~7.8 equivalents |

Table based on a representative synthesis. nih.govotterbein.edu

Mechanistic Considerations of the Nitration Process in Coordinated Ligands

The nitration of the coordinated acetylacetonate ligand is a classic example of electrophilic substitution on a quasi-aromatic system. The reaction proceeds via the attack of a nitronium ion (NO₂⁺), or a related electrophilic nitrogen species generated from the copper(II) nitrate and acetic anhydride, on the electron-rich γ-carbon of the chelate ring.

Hydrothermal Synthesis Approaches for Related Cobalt Acetylacetonate Derivatives

While the primary synthesis of this compound is through the nitration of pre-formed Co(acac)₃, hydrothermal methods have been explored for the synthesis of related metal acetylacetonate derivatives and materials derived from them. For example, hydrothermal synthesis has been used to prepare Cu-nanoclusters supported on nanocrystalline Cr₂O₃ and cerium-containing aluminophosphates. researchgate.net In a more direct application, dioxotungsten acetylacetonate has been used as a precursor in hydrothermal conditions to grow tungsten trioxide films. mdpi.com These methods highlight the versatility of metal acetylacetonates (B15086760) in materials synthesis under hydrothermal conditions, suggesting potential, though less common, pathways for synthesizing or modifying cobalt acetylacetonate derivatives.

Isolation and Purification Techniques for this compound

Following the nitration reaction and precipitation, the crude this compound is collected by vacuum filtration. nih.govotterbein.edu The solid is then washed sequentially with water and cold ethanol (B145695) to remove unreacted starting materials and byproducts. nih.govotterbein.edu

Further purification is typically achieved through recrystallization. scribd.com A common solvent system for recrystallization is a mixture of chloroform (B151607) and ethanol. youtube.com The crude product is dissolved in a minimal amount of chloroform, and ethanol is added until the solution becomes cloudy, inducing crystallization. scribd.comyoutube.com The purified product is then collected, often again by suction filtration, and dried. scribd.com The purity and identity of the final compound can be confirmed using various spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as UV-Vis spectroscopy. mdpi.combg.ac.rsacs.org

Advanced Structural Elucidation and Solid State Chemistry

Crystal Structure Determination via X-ray Diffraction

The crystal structure reveals that the central cobalt(III) ion is in an octahedral coordination environment. otterbein.edunih.govmdpi.com This geometry is defined by the six oxygen atoms from the three 3-nitropentane-2,4-dionate ligands that bind to the cobalt center. The Co(III) ion sits (B43327) at the heart of the octahedron, with the coordinating oxygen atoms occupying the vertices. This arrangement is a common feature for Co(III) complexes and is consistent with theoretical models. mdpi.com The average cobalt-oxygen bond length has been determined to be 1.869 (4) Å. nih.govresearchgate.net

| Parameter | Value |

| Coordination Number | 6 |

| Geometry | Octahedral |

| Average Co-O Bond Length | 1.869 (4) Å |

Conformational Analysis of 3-Nitropentane-2,4-dionate Ligands

The flexibility of the 3-nitropentane-2,4-dionate ligands allows for different conformations to be adopted within the crystal lattice.

A notable feature of the structure is the significant twisting of the nitro (NO₂) groups relative to the plane of the chelate rings to which they are attached. researchgate.netiucr.org For the major components of the disordered structure, these twist angles have been measured to be 49.3 (1)°, 59.3 (2)°, and 50.3 (2)°. nih.govresearchgate.net For the minor components, the angles are 67.2 (2)° and 51.6 (8)°. nih.govresearchgate.net This twisting is a result of steric and electronic interactions within the molecule.

| Ligand Component | Twist Angle (°) |

| Major Component 1 | 49.3 (1) |

| Major Component 2 | 59.3 (2) |

| Major Component 3 | 50.3 (2) |

| Minor Component 1 | 67.2 (2) |

| Minor Component 2 | 51.6 (8) |

Ligand Disorder Phenomena in Crystalline Structures.otterbein.edunih.gov

In the solid state, the Tris(3-nitropentane-2,4-dionato-κO,O')-cobalt(III) complex exhibits ligand disorder, a phenomenon where a part of the molecule occupies more than one position in the crystal lattice. otterbein.edunih.gov

The disorder is primarily associated with the nitro groups and the central carbon atom of the pentane-2,4-dionate backbone. otterbein.edunih.gov One of the ligands shows disorder of the central carbon atom and its attached nitro group over two positions with an occupancy ratio of 0.848 (4) to 0.152 (4). nih.goviucr.org A second nitro group is also disordered over two different orientations with an occupancy ratio of 0.892 (7) to 0.108 (7). nih.goviucr.org This disorder indicates that in the crystal, the ligands are not perfectly static but have some degree of conformational flexibility.

| Disordered Group | Occupancy Ratio |

| Central C and Nitro Group (Ligand 1) | 0.848 (4) : 0.152 (4) |

| Nitro Group (Ligand 2) | 0.892 (7) : 0.108 (7) |

Intermolecular Interactions and Crystal Packing Architectures

The crystal structure of tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III), with the formula [Co(C₅H₆NO₄)₃], is characterized by a Co(III) ion in an octahedral coordination environment, bound to three bidentate 3-nitropentane-2,4-dionate ligands. otterbein.edunih.govotterbein.edu The crystal system is tetragonal, and the structure exhibits disorder in one of the 3-nitropentane-2,4-dionate ligands, specifically at the central carbon and the nitro group, as well as in a second nitro group. otterbein.edunih.govotterbein.edu

C—H···O Hydrogen Bonding Networks

The crystal packing of cobalt(III) tris(3-nitropentane-2,4-dionate) is significantly influenced by a network of C—H···O hydrogen bonds. These interactions are crucial in the formation of the supramolecular structure. Two primary types of C—H···O interactions have been identified:

Interactions with Nitro Groups: Hydrogen atoms from the methyl groups of the pentanedionate ligands form hydrogen bonds with oxygen atoms of the nitro groups on adjacent molecules. nih.govotterbein.eduresearchgate.net These interactions are a key factor in linking the complex molecules together.

Interactions with Coordinated Oxygen Atoms: Additional C—H···O hydrogen bonds are established between the hydrogen atoms of the methyl groups and the cobalt-bound oxygen atoms of neighboring complexes. otterbein.edunih.gov This type of interaction is a common feature observed in the crystal structures of various metal 2,4-pentanedionate complexes. nih.gov

Analysis of Non-Covalent Interactions via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed examination of non-covalent contacts. The surface is colored according to various properties, such as d_norm, which highlights regions of close intermolecular contact.

While a specific Hirshfeld analysis for tris(3-nitropentane-2,4-dionato)cobalt(III) is not detailed in the provided search results, analysis of a closely related compound, bis(acetylacetonato)-(nitro-acetylacetonato) cobalt(III), offers valuable insights. mdpi.com For this analogue, Hirshfeld surface analysis revealed that O···H interactions constitute 17.7% of all non-covalent interactions for the complex. mdpi.com This finding underscores the significant role of hydrogen bonding in the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. In related cobalt complexes, these plots confirm the dominance of H···H, C···H, and O···H interactions. nih.gov The shape index and curvature of the Hirshfeld surface can also reveal the presence of other non-covalent interactions, such as π-π stacking. nih.gov These computational tools are essential for a comprehensive understanding of the forces governing the assembly of molecules in the solid state.

Comparative Crystallographic Studies with Analogous Metal β-Diketonate Complexes

Comparing the crystallographic data of cobalt(III) tris(3-nitropentane-2,4-dionate) with other metal β-diketonate complexes provides a broader understanding of its structural features. The electrophilic substitution on the 2,4-pentanedionato ligand has been extensively studied, yet crystallographic data for many of these derivatives, particularly trisubstituted complexes, remain relatively scarce. researchgate.net

A key structural parameter for comparison is the metal-oxygen bond length. In tris(3-nitropentane-2,4-dionato)cobalt(III), the average cobalt-oxygen bond length is 1.869 (4) Å. researchgate.net This is slightly shorter than the average Co-O bond length observed in the parent tris(acetylacetonato)cobalt(III) complex, [Co(acac)₃], when measured at a similar temperature. researchgate.net This shortening suggests that the electron-withdrawing nitro group influences the electronic structure of the ligand and the strength of the metal-ligand bond.

The nitro groups in the title compound are significantly twisted with respect to the plane of their corresponding 2,4-pentanedionato ligands, with dihedral angles around 49-59 degrees. researchgate.net This is a common feature in related nitro-substituted cobalt complexes. researchgate.net

The broader family of cobalt β-diketonate complexes exhibits a wide range of structural and electronic properties. rsc.orgresearchgate.netdocumentsdelivered.comresearchgate.netrsc.org For instance, the introduction of bulky substituents on the β-diketonate ligand can lead to significant distortions from ideal octahedral geometry due to steric effects. researchgate.net The nature of the ligand also influences the electrochemical properties of the complex, such as its oxidation potential. researchgate.net These comparative studies are crucial for understanding structure-property relationships and for the rational design of new metal complexes with tailored functionalities.

Spectroscopic Characterization and Electronic Properties

Electronic Absorption Spectroscopy (UV/Vis) Analysis

UV-Vis spectroscopy is a key technique for probing the electronic transitions in coordination complexes. For tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III), analysis of its UV/Vis spectrum in a chloroform (B151607) solution confirms its identity. mdpi.com

The UV/Vis spectrum of a chloroform solution of the Co(AcAc-NO₂)₃ complex exhibits distinct absorption maxima. mdpi.com An intense absorption band in the ultraviolet region is observed at approximately 261.0 nm. mdpi.com In the visible region, a significant absorption maximum appears at around 583.0 nm. mdpi.com These values are consistent with previously reported data for this complex, which recorded maxima at 258.0 nm in the UV and 588.0 nm in the visible range. mdpi.com

Table 1: UV/Vis Absorption Maxima for Tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III)

| Spectral Region | Absorption Maximum (λmax) |

|---|---|

| Ultraviolet (UV) | 261.0 nm |

| Visible | 583.0 nm |

Data obtained from a chloroform solution of the complex. mdpi.com

The absorption bands observed in the UV-Vis spectrum of cobalt complexes can be assigned to specific electronic transitions. The high-energy, intense bands are typically due to allowed charge transfer transitions. core.ac.uk In the case of cobalt;3-nitropentane-2,4-dione, the absorption in the visible region is characteristic of d-d electronic transitions for octahedral cobalt(II) complexes, which are responsible for their distinct coloration.

Charge transfer can occur from the ligand to the metal (LMCT) if the ligand's molecular orbitals are filled and the metal's d-orbitals are empty or partially filled. libretexts.org This process leads to the reduction of the metal. libretexts.org Conversely, metal-to-ligand charge transfer (MLCT) can happen with ligands that are π-acceptors, where electrons from the metal's orbitals are excited to the ligand's π* orbitals, resulting in the oxidation of the metal. libretexts.org Both LMCT and MLCT transitions typically result in intense absorption bands. libretexts.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within the chelate ring of this compound.

In the FT-IR spectrum of the synthesized Co(AcAc-NO₂)₃ complex, a strong band is observed at 1565.7 cm⁻¹. mdpi.com This band is attributed to the mixed C=C and C=O vibrations of the chelate ring. mdpi.com Another strong band at 1519.1 cm⁻¹ corresponds to the asymmetric stretching vibrations of the NO₂ group, which is mixed with the C=C and C=O vibrations of the chelate ring. mdpi.com The infrared absorption bands for the related cobalt(II) acetylacetonate (B107027), which also features β-diketonate ligands, appear in the 1504-1600 cm⁻¹ range, corresponding to C=O and C=C stretches.

The FT-IR spectrum of tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III) shows distinct peaks corresponding to the nitro group. nih.gov A strong peak at 1518 cm⁻¹ is assigned to the asymmetric stretching vibration (νas) of the NO₂ group. nih.gov The symmetric stretching vibration (νs) of the NO₂ group is observed at 1341 cm⁻¹. nih.gov Bands appearing at 1369.7 cm⁻¹, 1413.2 cm⁻¹, and 1467.5 cm⁻¹ are a result of asymmetric NO₂ stretching vibrations mixed with CH₃ fragment deformations. mdpi.com Additionally, a peak at 1343.2 cm⁻¹ is assigned to C-N and N-O stretching vibrations. mdpi.com

Table 2: Key FT-IR Vibrational Frequencies for Tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1565.7 | Mixed C=C and C=O vibrations of the chelate ring | mdpi.com |

| 1519.1 | Asymmetric stretching of NO₂ mixed with C=C and C=O vibrations | mdpi.com |

| 1518 | Asymmetric stretching (νas) of NO₂ | nih.gov |

| 1467.5 | Asymmetric NO₂ stretching and CH₃ deformation | mdpi.com |

| 1413.2 | Asymmetric NO₂ stretching and CH₃ deformation | mdpi.com |

| 1369.7 | Asymmetric NO₂ stretching and CH₃ deformation | mdpi.com |

| 1343.2 | C-N and N-O stretching | mdpi.com |

| 1341 | Symmetric stretching (νs) of NO₂ | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligands and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of the ligands and the complex. While Co(II) is paramagnetic, which can lead to significant broadening and shifting of NMR signals, Co(III) complexes are diamagnetic and can be readily studied by NMR. researchgate.net For paramagnetic complexes, the signals in the ¹H NMR spectrum can be shifted far beyond the typical diamagnetic range of 0-15 ppm. researchgate.net Variable-temperature NMR spectroscopy is a powerful tool for studying the spin state of cobalt(II) complexes in solution. nih.gov

The structure of tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III) consists of a Co(III) ion octahedrally coordinated by three bidentate 3-nitropentane-2,4-dionate ligands. otterbein.eduotterbein.edu The complex is prepared by the nitration of tris(2,4-pentanedionato-κ²O,O′)cobalt(III). otterbein.eduotterbein.edu

Mass Spectrometry for Gas-Phase Ion Chemistry

Gas-phase studies of cobalt(III) β-diketonate complexes, including those with a nitro substituent on the pentane-2,4-dione ligand, have been effectively conducted using mass spectrometry. These investigations provide a window into the intrinsic reactivity of these molecules, free from solvent effects.

Chemical Ionization Mass Spectrometry (CIMS) has been employed to study the ion-molecule reactions of cobalt(III) complexes of 3-substituted pentane-2,4-dionates, such as "this compound". rsc.org In these experiments, the cobalt complex is subjected to reactions with various Brønsted acid systems in the gas phase. The primary reactions observed include ion-to-molecule charge transfer, which leads to the formation of the corresponding molecular ions. rsc.org

A study utilizing CIMS on a range of these cobalt complexes, including the nitro-substituted variant, with reagents like [CH₅]⁺, [t-C₄H₉]⁺, [H₃]⁺, [D₃]⁺, [NH₄]⁺, and [ND₄]⁺, revealed several key reaction pathways. rsc.org These findings are crucial for understanding the fundamental reactivity of the cobalt center and the influence of the nitrated ligand.

Ion-Trap Mass Spectrometry (ITMS) has proven to be a valuable tool for elucidating the reaction mechanisms of these cobalt complexes in the gas phase. rsc.org By trapping and analyzing ions over time, ITMS allows for a detailed examination of reaction intermediates and product formation. For instance, the gas-phase reaction between the [Co(acac)₂]⁺ ion (where acac = pentane-2,4-dionate) and various 3-substituted pentane-2,4-dionate cobalt(III) complexes was investigated using ITMS. rsc.org This study identified two competing processes: an ion-to-molecule charge transfer resulting in radical cations, and a more dominant pathway leading to the formation of bimetallic ions, [Co₂(acac)₄]⁺ and [Co₂(acac)₃]⁺. rsc.org Kinetic analysis suggested that these bimetallic species arise from parallel reaction pathways. rsc.org

The gas-phase reactions of "this compound" and related complexes with Brønsted acids have been shown to involve significant charge transfer and proton/deuteron (B1233211) transfer processes. rsc.org Three main reactions have been consistently observed:

Ion-to-molecule charge transfer : This process results in the formation of the molecular ion of the cobalt complex. rsc.org

[H₂]⁺ or [D₂]⁺ transfer : An unusual transfer of a dihydrogen (or dideuterium) cation from the Brønsted acid to the neutral cobalt complex occurs, forming [M+2H]⁺ or [M+2D]⁺ ions. These ions subsequently fragment, often leading to the most abundant species in the mass spectrum. rsc.org

H⁺ or D⁺ transfer : A straightforward proton or deuteron transfer from the Brønsted acid to the neutral complex yields [M+H]⁺ or [M+D]⁺ ions. rsc.org

These observed transfer processes are summarized in the table below.

| Process | Reactants | Products | Significance |

| Charge Transfer | [Co(L)₃] + [BH]⁺ | [Co(L)₃]˙⁺ + B | Formation of the molecular radical cation. rsc.org |

| [H₂]⁺ Transfer | [Co(L)₃] + [BH₂]⁺ | [Co(L)₃+2H]⁺ | An unconventional reaction pathway leading to significant fragmentation. rsc.org |

| Proton Transfer | [Co(L)₃] + [BH]⁺ | [Co(L)₃+H]⁺ | Formation of the protonated molecule. rsc.org |

L represents the 3-nitropentane-2,4-dionate ligand and [BH]⁺ represents a general Brønsted acid.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. The Co(II) ion, with its d⁷ electron configuration, is often paramagnetic and thus amenable to ESR studies. osti.govohiolink.edu This technique provides valuable information about the electronic structure and the coordination environment of the cobalt center. osti.gov

The g-values and hyperfine coupling constants obtained from ESR spectra are key parameters that reflect the electronic and geometric structure of the paramagnetic cobalt center. osti.gov For instance, studies on various Co(II) complexes have shown correlations between the g-tensor anisotropy and the strength and nature of the coordinating ligands. osti.gov In the context of "this compound," which is a Co(III) complex and therefore typically diamagnetic (low-spin d⁶), ESR would be most relevant for studying any Co(II) species that might be formed through reduction or as an impurity. Should a paramagnetic Co(II) form of the title compound be generated, its ESR spectrum would be expected to be influenced by the coordination to the three bidentate 3-nitropentane-2,4-dionate ligands. The electron-withdrawing nitro groups on the ligands would likely affect the electronic properties of the cobalt center, which would be reflected in the ESR parameters.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Cobalt;3-nitropentane-2,4-dione, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and understanding its electronic characteristics.

Experimental studies, supported by theoretical calculations, confirm the structure of this compound, chemically represented as [Co(C₅H₆NO₄)₃]. otterbein.edunih.govresearchgate.netotterbein.edunih.gov The central cobalt(III) ion is octahedrally coordinated by three bidentate 3-nitropentane-2,4-dionate ligands. otterbein.edunih.govresearchgate.netotterbein.edunih.gov This means the cobalt ion is at the center of an octahedron, bonded to six oxygen atoms from the three surrounding ligands.

DFT calculations help to refine this structural model, providing precise bond lengths and angles. The average cobalt-oxygen bond length has been determined to be approximately 1.869 Å. nih.govresearchgate.net This value is slightly shorter than the Co-O bond in the related tris(acetylacetonato)cobalt(III) complex, suggesting that the presence of the nitro group influences the electronic environment and bonding within the molecule. nih.govresearchgate.net The nitro groups themselves are twisted relative to the plane of the pentanedionato ligands. otterbein.edunih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It is particularly useful for identifying regions that are rich or poor in electrons, which can predict how the molecule will interact with other species and how it might behave under certain conditions, such as initiation of detonation.

In the field of high-energy materials, MEP maps are a critical tool for assessing detonation sensitivity. mdpi.combg.ac.rs For compounds like this compound, regions of positive electrostatic potential are of particular interest. mdpi.com Studies on a series of similar nitro-tris(acetylacetonato) complexes have shown that positive electrostatic potentials are located in the central areas of the chelate rings. mdpi.combg.ac.rs

Furthermore, positive MEP values are also observed in the vicinity of the C-NO₂ bonds. mdpi.com These positive regions indicate areas that are susceptible to nucleophilic attack and suggest that the C-NO₂ bonds are prone to rupture. mdpi.com Since the initial step in the decomposition of many nitroaromatic explosives is the breaking of the C-NO₂ bond, the presence of these positive potential zones is a strong indicator of the compound's high-energy nature and its sensitivity to detonation. mdpi.com

Bond Dissociation Energy (BDE) Calculations of C-NO₂ Bonds

Bond Dissociation Energy (BDE) is the measure of the energy required to break a specific chemical bond. Calculating the BDE of the carbon-nitro (C-NO₂) bond is a direct method for quantitatively assessing the stability of an energetic material.

Theoretical calculations have been performed to determine the BDE of the C-NO₂ bonds in this compound. mdpi.combg.ac.rs A higher BDE value generally corresponds to a more stable bond that is less likely to break, indicating lower sensitivity towards detonation. mdpi.combg.ac.rs

| Compound/Fragment | C-NO₂ Bond Dissociation Energy (kcal/mol) |

| Tris(3-nitropentane-2,4-dionato)cobalt(III) | 68.42 |

| Nitroacetylacetone (uncoordinated ligand) | 71.39 |

| Nitro-bis(acetylacetonato) complexes (Ni, Co, Cu, Zn) | 58.09–60.48 |

| 2,4,6-trinitrotoluene (TNT) | 58.90 |

This table presents calculated Bond Dissociation Energy (BDE) values for the C-NO₂ bond in different chemical environments.

The calculated BDE for the C-NO₂ bond in the cobalt complex is 68.42 kcal/mol. mdpi.combg.ac.rs This relatively high value suggests a lower sensitivity to detonation compared to other energetic materials. mdpi.combg.ac.rs For instance, this is significantly higher than the BDE for the C-NO₂ bond in TNT, which is approximately 58.90 kcal/mol. bg.ac.rs

The act of coordinating the 3-nitropentane-2,4-dionate ligand to the cobalt(III) ion has a noticeable effect on the strength of the C-NO₂ bond. The BDE of this bond in the coordinated complex (68.42 kcal/mol) is lower than in the free, uncoordinated nitroacetylacetone ligand (71.39 kcal/mol). mdpi.combg.ac.rs This indicates that the formation of the chelate complex with cobalt weakens the C-NO₂ bond. mdpi.com This weakening is a crucial factor, as the rupture of this bond is considered a primary step in the decomposition process of such energetic compounds. bg.ac.rs

Computational Insights into Hydrogen Bonding and Non-Covalent Interactions

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the nature and impact of non-covalent interactions within the solid-state structure of tris(3-nitropentane-2,4-dionato)cobalt(III). These studies complement experimental data from X-ray crystallography by quantifying the interactions and elucidating their role in the molecule's stability and properties.

Computational analyses have focused on the weak hydrogen bonds present in the crystal lattice. mdpi.com Optimized geometries derived from DFT calculations indicate the presence of potential hydrogen bonds between the oxygen atoms of the nitro (NO₂) groups and hydrogen atoms belonging to the methyl (CH₃) groups of neighboring molecules. mdpi.com This finding aligns with crystal structure data which reveals short contact distances between these specific groups. mdpi.com

Detailed crystallographic studies, supported by computational modeling, have identified two primary types of intermolecular C—H⋯O hydrogen bonds. nih.govotterbein.edu The first interaction occurs between the hydrogen atoms of a methyl group and an oxygen atom of a nitro group on an adjacent complex. nih.govotterbein.edu The second type of interaction forms between the hydrogens of a methyl group and a cobalt-bound oxygen atom on a neighboring molecule. nih.govotterbein.edu These non-covalent interactions are crucial in the formation of the supramolecular structure, resulting in chains that propagate along the c-axis of the crystal. nih.govotterbein.eduotterbein.edu

Hirshfeld surface analysis, a powerful computational tool, has been employed to quantify the contributions of different non-covalent interactions. In a closely related structure, bis(acetylacetonato)-(nitro-acetylacetonato) cobalt(III), analysis of the Hirshfeld surface mapped with dnorm revealed that O⋯H interactions constitute 17.7% of all noncovalent interactions within the complex. mdpi.com This analysis also identified a short contact distance for the N-O⋯H-C interaction of 2.095 Å. mdpi.com

Furthermore, computational studies suggest that these hydrogen bonding networks may play a role in the stability of the compound. mdpi.com It has been proposed that weak hydrogen bonds involving the oxygen atoms of the NO₂ groups could influence the Bond Dissociation Energy (BDE) of the C-NO₂ bond, potentially making the bond less susceptible to breaking. mdpi.com DFT calculations have been used to determine the BDE for the C-NO₂ bond in the Co(AcAc-NO₂)₃ complex, providing a quantitative measure of its strength. mdpi.com

The table below summarizes key findings from computational studies on the non-covalent interactions in tris(3-nitropentane-2,4-dionato)cobalt(III) and related structures.

| Interaction/Parameter | Computational Method | Finding | Reference |

| Hydrogen Bonding | DFT Geometry Optimization | Identification of potential H-bonds between NO₂ oxygen atoms and CH₃ hydrogen atoms. | mdpi.com |

| O⋯H Interactions | Hirshfeld Surface Analysis | Account for 17.7% of all noncovalent interactions in a related Co complex. | mdpi.com |

| N-O⋯H-C Distance | Hirshfeld Surface Analysis | 2.095 Å in a related bis(acetylacetonato)-(nitro-acetylacetonato) cobalt(III) complex. | mdpi.com |

| C-NO₂ Bond Dissociation Energy | DFT Calculation | 68.42 kcal/mol for Co(AcAc-NO₂)₃. | mdpi.com |

Coordination Chemistry Principles and Advanced Reactivity

Ligand Design and Modification for Tunable Properties

The properties of metal complexes can be systematically tuned by modifying the structure of their ligands. The β-diketonate framework, specifically the pentane-2,4-dionate (acetylacetonate, acac) ligand, serves as a versatile scaffold for such modifications. The electrophilic substitution on the central carbon atom (the γ-carbon) of the acetylacetonate (B107027) ligand is a well-established strategy to introduce various functional groups. nih.govresearchgate.net

In the case of Cobalt;3-nitropentane-2,4-dione, the nitro group (-NO₂) is introduced onto the acetylacetonate backbone. This is typically achieved through the nitration of tris(2,4-pentanedionato-κ²O,O′)cobalt(III) using a reagent like copper(II) nitrate (B79036) in acetic anhydride. rsc.orgotterbein.edu The introduction of the electron-withdrawing nitro group significantly alters the electronic properties of the ligand, which in turn influences the characteristics of the resulting cobalt complex.

The electronic influence of substituents on the β-diketonate ligand allows for the fine-tuning of the redox potentials of the metal complex. researchgate.net Electron-withdrawing groups, such as the nitro group, generally make the complex more difficult to oxidize and easier to reduce. This electronic communication between the ligand substituent and the metal center is a key principle in the design of complexes with specific electrochemical properties. researchgate.net

Furthermore, coordination of β-diketones to a metal ion can dramatically enhance their luminescence properties. While the free ligands may have low quantum yields due to non-radiative relaxation pathways, complexation can lock the ligand in its enolic form and increase luminescence efficiency. nih.gov This principle is fundamental in designing new materials for applications such as organic light-emitting diodes (OLEDs).

The modification of the β-diketonate ligand can also be used to introduce chiral centers, leading to the formation of chiral catalysts for asymmetric synthesis. By using chiral substituents on the ligand, it is possible to create a chiral environment around the metal center, which can induce stereoselectivity in catalytic reactions. mdpi.com

Gas-Phase Reactions of Cobalt(III) β-Ketoenolates

Gas-phase studies of coordination compounds provide intrinsic information about their reactivity in the absence of solvent effects. Ion-trap mass spectrometry (ITMS) and chemical ionization mass spectrometry (CIMS) have been employed to investigate the reactions of cobalt(III) β-ketoenolates, including the nitro-substituted derivative, with various reagents. rsc.org

The gas-phase reactions of 3-substituted pentane-2,4-dionate cobalt(III) complexes with Brønsted acid reagents like [CH₅]⁺, [t-C₄H₉]⁺, and [H₃]⁺ have been systematically studied. rsc.org For the complex containing the 3-nitro-pentane-2,4-dionate ligand, several key reaction pathways have been identified:

Ion-to-Molecule Charge Transfer: This reaction leads to the formation of the corresponding molecular ion of the cobalt complex. rsc.org

[H₂]⁺ Transfer: An unusual transfer of a dihydrogen cation from the Brønsted acid to the neutral cobalt complex occurs, forming an [M+2H]⁺ ion. This species can then fragment, often leading to the protonated ligand as the most abundant species in the spectrum. rsc.org

H⁺ Transfer: A simple proton transfer from the Brønsted acid to the cobalt complex results in the formation of the protonated molecule, [M+H]⁺. rsc.org

These gas-phase reactions highlight the fundamental basicity of the cobalt complex and the various fragmentation pathways that can be initiated by protonation.

Ion-molecule reactions in the gas phase can lead to the formation of larger, multinuclear species. The reaction between the [Co(acac)₂]⁺ ion and neutral tris(3-substituted pentane-2,4-dionato)cobalt(III) complexes has been shown to produce bimetallic ions. rsc.org The primary bimetallic species observed are:

[Co₂(acac)₄]⁺

[Co₂(acac)₃]⁺

Kinetic studies suggest that these two bimetallic ions are formed through two parallel reaction pathways. rsc.org This reactivity demonstrates the tendency of these coordinatively unsaturated species to aggregate and form more complex structures in the gas phase.

Redox Chemistry and Electronic Communication within the Complex

The redox behavior of this compound is intrinsically linked to the electronic properties of both the cobalt center and the nitro-substituted ligand. The reaction of cobalt(III) β-ketoenolates with strong acids such as trifluoroacetic acid can induce a ligand-to-metal electron-transfer process. rsc.org This results in the formation of radical species, which can be described as either cobalt(III) complexes with a coordinated ligand radical or as cobalt(IV) species. rsc.org

Electron Spin Resonance (ESR) spectroscopy has been a valuable tool in studying these processes. An ESR study on the reaction of tris(3-nitropentane-2,4-dionato)cobalt(III) with various oxidants has provided insight into the nature of the generated radical species and the pathways of their formation. rsc.org

The electronic communication between the substituents on the β-diketonate ring and the central metal ion is well-established. researchgate.net The electron-withdrawing nitro group influences the energy levels of the molecular orbitals of the complex. Femtosecond transient absorption spectroscopy studies on the parent Co(acac)₃ complex have revealed a ligand-to-metal charge transfer (LMCT) character upon photoexcitation. nih.gov This charge transfer from the acetylacetonate ligands to the cobalt atom is a key feature of the electronic structure of these complexes. nih.gov The presence of a nitro group is expected to modulate the energy of this LMCT band and the subsequent excited-state dynamics.

The ease of reduction of M(III) β-diketonate complexes generally increases with the decreasing acidic strength (pKa) of the free β-diketone ligand. researchgate.net This correlation underscores the significant electronic influence the ligand has on the redox properties of the central metal ion.

Stereochemical Aspects and Chirality in Metal Acetylacetonate Derivatives

Tris(β-diketonato)metal complexes that adopt an octahedral geometry, such as tris(acetylacetonato)cobalt(III), are chiral and exist as a pair of non-superimposable mirror images (enantiomers), designated as Δ and Λ. wikipedia.orgwikipedia.org These complexes possess D₃ symmetry. wikipedia.org

The introduction of a substituent at the 3-position of the pentane-2,4-dionate ligand, as in this compound, does not remove this element of chirality. Therefore, tris(3-nitropentane-2,4-dionato)cobalt(III) is also a chiral molecule. While the resolution of the enantiomers of the parent Co(acac)₃ has been achieved, the specific resolution of the nitro-derivative is less commonly reported.

Furthermore, the introduction of chiral ligands into cobalt(III) coordination spheres is a powerful strategy for creating chiral-at-metal catalysts. mdpi.com These complexes can exhibit high stereospecificity in their formation and can be effective in promoting asymmetric transformations. The study of dynamic helical cobalt(III) complexes has even revealed complex stereochemical behaviors such as transient chirality inversion during racemization processes. nih.gov

Advanced Applications in Materials Science

Research into High-Energy Materials (HEMs)

Cobalt;3-nitropentane-2,4-dione, also known as tris(3-nitropentane-2,4-dionato-κ2 O,O′)cobalt(III), has been identified as a compound of interest in the field of high-energy materials (HEMs). nbinno.com Its structure, featuring a central cobalt ion bonded to three nitrated acetylacetonate (B107027) ligands, gives it energetic properties that are being actively investigated. wikipedia.orgnih.gov

Calorimetric Determination of Heat of Combustion

A key indicator of a material's energetic potential is its heat of combustion. Calorimetry experiments have been conducted to quantify this property for this compound. The measured heat of combustion for the complex has been determined to be 14,133 J/g, a value that classifies it as a high-energy material. nbinno.com Upon initiation by an open flame, the compound undergoes rapid decomposition, releasing a significant amount of heat and gaseous products. nbinno.com

Table 1: Experimentally Determined Thermal Properties of this compound

| Property | Value | Method |

| Heat of Combustion | 14,133 J/g | Bomb Calorimetry |

| Data sourced from theoretical and experimental studies on tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes. nbinno.com |

Strategies for Controlling Detonation Sensitivity through Chelate Ring Systems

A critical aspect in the development of HEMs is the ability to control their sensitivity to detonation. Research suggests that the chelate ring systems in coordination compounds like this compound offer a novel approach to modulating this sensitivity. nbinno.com By carefully selecting the transition metal atom and the ligands, it is possible to fine-tune the electrostatic potential on the surface of the complex. nbinno.com Theoretical studies using Density Functional Theory (DFT) have shown that positive electrostatic potentials are located in the central regions of the chelate rings in these types of complexes. The manipulation of these potentials through the chelate structure presents a promising strategy for designing HEMs with tailored sensitivity. nbinno.com

Fundamental Decomposition Pathways and C-NO2 Bond Rupture

The initial step in the decomposition of many energetic materials containing nitro groups is the breaking of the C-NO2 bond. The energy required for this bond to rupture, known as the Bond Dissociation Energy (BDE), is a crucial parameter in understanding the stability and decomposition mechanism of the compound. nbinno.com

Analysis of the BDE for the C-NO2 bonds in tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes, including the cobalt variant, indicates that these compounds have the potential to act as HEMs. The dissociation of this bond is a key part of the fundamental decomposition pathway, leading to the release of energy. nbinno.com The structure of the complex, particularly the octahedral coordination of the cobalt(III) ion with the three bidentate 3-nitropentane-2,4-dionate ligands, influences these decomposition pathways. wikipedia.orgnih.gov

Catalytic Activity and Precursor Roles

While research into the high-energy properties of this compound is more specific, its potential catalytic activity and role as a precursor can be inferred from the well-established chemistry of related cobalt acetylacetonate complexes.

Potential in Oxidation Catalysis

Cobalt complexes are known to be effective catalysts in a variety of organic reactions, particularly oxidations. nih.gov Tris(acetylacetonato)cobalt(III), the parent compound to this compound, is utilized as a catalyst for reactions such as the oxidation of alcohols and the epoxidation of alkenes. nbinno.com The presence of the cobalt center, which can cycle between different oxidation states, is key to this catalytic activity. It is plausible that this compound could exhibit similar or modified catalytic behavior in oxidation reactions, although specific studies on the nitrated complex are not widely available. The electronic effects of the nitro groups on the acetylacetonate ligands could potentially modulate the catalytic properties of the cobalt center.

Use as Precursors for Other Cobalt-Containing Compounds

Metal acetylacetonate complexes are frequently used as precursors for the synthesis of other materials due to their solubility in organic solvents and their ability to decompose cleanly. nbinno.com For instance, tris(acetylacetonato)cobalt(III) serves as a precursor for the synthesis of cobalt oxide nanoparticles. nbinno.com The thermal decomposition of cobalt acetylacetonates (B15086760) has been studied as a method to produce cobalt-based catalysts. It is therefore reasonable to expect that this compound could also serve as a precursor for the synthesis of other cobalt-containing compounds, potentially including cobalt oxides or mixed-metal materials, where the nitrogen content might also play a role in the final material's properties.

Emerging Applications in Specialized Chemical Synthesis

The unique structural and electronic properties of this compound, also known as Tris(3-nitropentane-2,4-dionato)cobalt(III), have positioned it as a compound of interest in various specialized areas of chemical synthesis. guidechem.comotterbein.edunih.gov Its applications primarily stem from its function as a catalyst and as a precursor for constructing more complex molecular architectures. guidechem.comsci-hub.se

Research into cobalt complexes has highlighted their potential in catalysis. While broader studies focus on various cobalt complexes for reactions like hydroboration, dioxygenation, and polymerization, the specific utility of this compound is linked to the reactivity of its substituted ligand. researchgate.netnih.govrsc.org The presence of the nitro group on the pentanedionato ligand is particularly significant. Cobalt nitro complexes have been investigated as catalysts for oxygenation reactions, where the nitro group can act as an internal source of oxygen for transfer to a substrate. acs.org This capability is crucial for selective oxidation reactions in organic synthesis, a fundamental class of transformations.

Furthermore, the compound serves as a valuable building block in advanced synthesis. Metal-bound acetylacetonate ligands can undergo electrophilic aromatic substitution-type reactions, such as nitration, to yield derivatives like this compound. nih.govsci-hub.se These substituted complexes are not just final products but can be utilized as intermediates in further transformations. For instance, such substituted species have been employed in palladium-catalyzed cross-coupling reactions, enabling the creation of new carbon-carbon or carbon-heteroatom bonds. sci-hub.se

Another emerging application is in the field of materials chemistry, specifically in the synthesis of novel metal-organic frameworks (MOFs). guidechem.com The defined coordination geometry and the functionalized organic ligand of this compound make it a suitable precursor for assembling these highly porous and crystalline structures. The properties of the resulting MOFs can be tuned by the nature of the metal and the organic linker, opening avenues for applications in gas storage, separation, and catalysis. guidechem.com

Research Findings on Synthetic Applications

| Application Area | Research Focus | Key Findings & Significance | Citations |

| Catalysis | Oxygenation Reactions | Cobalt nitro complexes act as catalysts for oxygen transfer, utilizing the ligand's nitro group. This enables selective oxidation of organic substrates. | acs.org |

| Precursor for Catalysts | The parent compound, cobalt(III) acetylacetonate, is a well-known initiator for polymerization reactions. The nitrated derivative offers a modified electronic structure for potentially new catalytic activities. | nbinno.com, rsc.org | |

| Intermediate in Synthesis | Palladium-Catalyzed Cross-Coupling | Substituted acetylacetonate complexes, including the nitro derivative, can be used in cross-coupling reactions to form more complex molecules. | sci-hub.se |

| Metal-Organic Frameworks (MOFs) | The compound is used as a building block for the synthesis of novel MOFs, leveraging its specific coordination properties. | guidechem.com |

Properties of this compound Relevant to Synthesis

| Property | Data | Significance in Synthesis | Citations |

| Chemical Formula | C15H18CoN3O12 | Defines the elemental composition and molecular weight (494.2733 g/mol ). | lookchem.com |

| CAS Number | 15169-25-2 | Provides a unique identifier for the compound. | guidechem.com, lookchem.com |

| Structure | Octahedral Co(III) ion coordinated by three bidentate 3-nitropentane-2,4-dionate ligands. | The stable octahedral geometry influences its reactivity and its role as a structural unit in larger assemblies like MOFs. | otterbein.edu, nih.gov, otterbein.edu |

| Synthesis | Prepared by the nitration of tris(2,4-pentanedionato)cobalt(III) with copper(II) nitrate (B79036) in acetic anhydride. | The straightforward synthesis from a common precursor makes it accessible for further applications. | otterbein.edu, nih.gov, mdpi.com |

| UV-Vis Absorption (in Chloroform) | λmax = 261.0 nm (UV), λmax = 583.0 nm (Visible) | Spectroscopic data are crucial for characterization and for monitoring reactions involving the complex. | bg.ac.rs, mdpi.com |

| Infrared Spectroscopy | A strong band at 1519.1 cm⁻¹ corresponds to the asymmetric stretching vibrations of the NO₂ group mixed with C=C and C=O vibrations of the chelate ring. | IR spectroscopy confirms the presence of the key nitro functional group on the ligand. | bg.ac.rs |

Future Research Directions and Unresolved Questions

Development of Novel Synthetic Pathways and Derivatization Strategies

The established synthesis for tris(3-nitropentane-2,4-dionato-κ²O,O′)cobalt(III) involves the nitration of tris(acetylacetonato)cobalt(III) using reagents like copper(II) nitrate (B79036) in acetic anhydride. bg.ac.rsmdpi.comotterbein.edunih.gov While effective, this method presents opportunities for improvement and diversification. Future research should aim to develop more efficient, scalable, and environmentally benign synthetic routes. This could involve exploring alternative nitrating agents or solvent systems to enhance yield and purity.

Furthermore, the derivatization of the acetylacetonate (B107027) ligand is a largely untapped area for this specific cobalt complex. The acetylacetonate chelate ring is known to undergo various electrophilic aromatic substitution-type reactions, including halogenation, thiocyanation, acylation, and formylation. researchgate.netsci-hub.se A systematic exploration of these reactions for the cobalt complex could yield a new family of energetic materials. Research should focus on:

Alternative Electrophilic Substitutions: Introducing functional groups other than nitro-groups to the ligand backbone to modulate the energetic properties, stability, and sensitivity of the complex.

Comprehensive Mechanistic Studies of Nitration and Decomposition

A detailed mechanistic understanding of both the formation and decomposition of cobalt;3-nitropentane-2,4-dione is critical for its safe handling and optimization. The nitration is understood to be an electrophilic substitution, but the precise kinetics and the role of the copper catalyst are not fully elucidated. researchgate.net

The decomposition pathway is of paramount importance for an energetic material. Initial studies confirm that the rupture of the C-NO₂ bond is a key initial step in the decomposition of related nitroaromatic compounds. bg.ac.rsmdpi.com When initiated by an open flame, the tris(3-nitropentane-2,4-dionato)cobalt(III) complex undergoes a vigorous decomposition, releasing significant heat and gaseous products. bg.ac.rsmdpi.com However, the step-by-step mechanism of this rapid process is unknown. Future research should prioritize:

Kinetic Analysis: Performing detailed kinetic studies of the nitration reaction to optimize reaction conditions and maximize yield.

Decomposition Pathway Mapping: Investigating the thermal decomposition under various atmospheric conditions (inert and oxidative). Studies on related cobalt acetylacetonate complexes show that Co(acac)₃ can be reduced to Co(acac)₂ in the absence of oxygen, while oxidation leads to cobalt acetate (B1210297). rsc.org Elucidating the sequence of bond-breaking events and identifying the gaseous products and solid residues from the nitrated complex is essential.

Shock and Impact Sensitivity Studies: Moving beyond thermal initiation to understand the mechanical and shock-induced decomposition mechanisms, which are crucial for assessing its practical viability as an energetic material.

Exploration of Diverse Metal Centers and Ligand Substitutions

The properties of metal acetylacetonate complexes can be significantly altered by changing the central metal ion. researchgate.net Research has already begun to compare the tris(3-nitropentane-2,4-dionato) complexes of chromium(III), manganese(III), iron(III), and cobalt(III) using theoretical methods. bg.ac.rsresearchgate.net This work has shown that the choice of metal has a direct impact on properties like the C-NO₂ bond dissociation energy (BDE), which influences sensitivity. bg.ac.rsmdpi.com

Future research should expand on this foundation by:

Systematic Metal Screening: Synthesizing and characterizing 3-nitropentane-2,4-dione complexes with a broader range of transition metals and lanthanides to create a library of materials with varied energetic characteristics and sensitivities.

Ligand Electronic Modification: Building on studies of halogenated acetylacetonate complexes, systematically substituting the ligand's methyl groups or central proton with various electron-donating or electron-withdrawing groups. researchgate.netsci-hub.se This would provide invaluable data on how electronic effects transmitted through the ligand framework influence the stability and energetic performance of the final complex.

Theoretical Prediction of Energetic and Catalytic Performance

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the properties of these energetic complexes. bg.ac.rsresearchgate.net Calculations of Molecular Electrostatic Potentials (MEP) and Bond Dissociation Energies (BDE) have successfully indicated that tris(3-nitropentane-2,4-dionato)cobalt(III) is a high-energy material, a prediction confirmed by experimental calorimetry. bg.ac.rsmdpi.comresearchgate.net

Future theoretical work should aim for greater predictive accuracy and broader scope:

Advanced Computational Models: Employing higher-level theoretical methods to refine predictions of detonation velocity, pressure, and sensitivity. This includes developing models that can accurately simulate the solid-state packing effects on the energetic performance.

Decomposition Simulation: Performing molecular dynamics simulations to model the initial stages of thermal and shock-induced decomposition, providing insights that are difficult to obtain experimentally.

Catalytic Potential: While the focus has been on energetic properties, the cobalt center and modified ligands could possess catalytic activity. Theoretical studies could screen for potential catalytic applications, such as in oxidation or polymerization reactions.

Table 1: Theoretical and Experimental Energetic Properties

This table presents key energetic data from combined theoretical and experimental studies on metal tris(3-nitropentane-2,4-dionato) complexes.

| Metal Center | C-NO₂ Bond Dissociation Energy (kcal/mol) | Measured Heat of Combustion (J/g) | Reference |

| Co(III) | 68.42 | 14,133 | bg.ac.rsmdpi.com |

| Mn(III) | 64.91 | Not Reported | mdpi.com |

| Cr(III) | Not Reported | Not Reported | |

| Fe(III) | Not Reported | Not Reported |

Advanced Characterization Techniques for Dynamic Processes

The characterization of this compound has primarily relied on standard spectroscopic (UV-Vis, FT-IR) and crystallographic (X-ray diffraction) methods. bg.ac.rsotterbein.edunih.gov While these provide essential structural information, they are insufficient for understanding the highly dynamic processes of its decomposition.

Unresolved questions about the rapid chemical changes during initiation and decomposition necessitate the use of more advanced, time-resolved techniques. Future research efforts should incorporate:

Time-Resolved Spectroscopy: Utilizing techniques like pump-probe spectroscopy or time-resolved FT-IR to monitor the formation and decay of transient species on pico- or nanosecond timescales during decomposition.

High-Speed Imaging: Employing high-speed cameras to visually capture the detonation/deflagration process, providing macroscopic information about reaction front propagation and energy release.

In-situ Diffraction: Using synchrotron-based time-resolved X-ray diffraction to study the structural changes in the crystalline lattice under high pressure or temperature, just before and during decomposition. This could reveal phase transitions or the formation of intermediate crystalline phases that are critical to the initiation mechanism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing cobalt(III) complexes with 3-nitropentane-2,4-dione, and how do variations in stoichiometry impact product purity?

- Methodological Answer : Cobalt(III) complexes with β-diketones like 3-nitropentane-2,4-dione are typically synthesized by reacting cobalt nitrate or chloride salts with the diketone ligand in a polar solvent (e.g., methanol or dimethylformamide). A 1:2 molar ratio (Co³⁺:ligand) is common to favor octahedral coordination. Reaction temperature (60–80°C) and prolonged stirring (12–24 hours) improve yield. Excess ligand can stabilize the complex but may introduce unreacted starting materials, necessitating purification via recrystallization or column chromatography. Monitoring via IR spectroscopy for shifts in C=O stretches (from ~1700 cm⁻¹ in free ligand to ~1580 cm⁻¹ upon coordination) confirms successful synthesis .

Q. Which spectroscopic techniques are critical for characterizing the coordination environment of cobalt in β-diketone complexes, and what spectral signatures indicate successful complexation?

- Methodological Answer :

- IR Spectroscopy : Red shifts in ν(C=O) and ν(C-O) stretches indicate ligand deprotonation and coordination to Co³⁺.

- UV-Vis Spectroscopy : d-d transitions (e.g., ³T₁g → ³T₂g in octahedral Co³⁺) appear in the 450–600 nm range. Charge-transfer bands (ligand-to-metal) may occur below 400 nm.

- X-ray Crystallography : Resolves bond lengths (e.g., Co–O distances ~1.85–1.90 Å) and geometry (e.g., octahedral vs. distorted trigonal prismatic). SHELXL refinement (via SHELX software) is widely used for small-molecule structures .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental magnetic susceptibility data in cobalt(III)-3-nitropentane-2,4-dione complexes?

- Methodological Answer : Discrepancies may arise from spin-state crossover, ligand field strength variations, or impurities. To resolve:

- Temperature-Dependent Magnetic Studies : Measure μ_eff across 50–300 K to detect spin-state changes (e.g., low-spin Co³⁺ vs. intermediate states).

- EPR Spectroscopy : Identify paramagnetic impurities (e.g., Co²⁺ contamination) via g-factor analysis.

- Computational Modeling : Use density functional theory (DFT) to calculate ligand field splitting parameters and compare with experimental data .

Q. What mechanistic insights can be gained from studying the catalytic activity of cobalt-3-nitropentane-2,4-dione complexes in oxidation reactions, and how can kinetic studies be designed to elucidate reaction pathways?

- Methodological Answer :

- Catalytic Cycle Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to identify reactive oxygen species (e.g., Co–O intermediates).

- Kinetic Analysis : Conduct time-resolved UV-Vis or stopped-flow experiments to determine rate laws. Vary substrate concentration and monitor turnover frequency (TOF).

- Electrochemical Studies : Cyclic voltammetry reveals redox potentials of Co³⁺/Co²⁺ couples, linking electronic structure to catalytic efficiency .

Q. In crystallographic refinement of cobalt-diketone complexes, how does the choice of software (e.g., SHELXL) affect the accuracy of metal-ligand bond length determinations?

- Methodological Answer : SHELXL employs least-squares refinement with anisotropic displacement parameters, improving precision for heavy atoms like cobalt. Key considerations:

- High-Resolution Data : Use synchrotron sources (≤0.8 Å resolution) to resolve subtle geometric distortions.

- Twinning Analysis : For twinned crystals, SHELXD/SHELXE can deconvolute overlapping reflections.

- Validation Tools : Check R-factors (<5%), bond length discrepancies (Δ < 0.02 Å), and Hirshfeld surfaces for steric effects .

Q. How does the coordination of cobalt by 3-nitropentane-2,4-dione derivatives influence the inhibitory potency against enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD)?

- Methodological Answer : Co²⁺ or Co³⁺ complexes can act as competitive inhibitors by mimicking the native Fe²⁺ cofactor in HPPD. To assess potency:

- Docking Simulations : Compare binding affinities of Co-diketone complexes vs. Fe²⁺ using PDB structures (e.g., 7CQR).

- Enzyme Assays : Measure IC₅₀ values via UV-Vis monitoring of homogentisate formation.

- Structural Biology : Co-crystallize HPPD with the Co complex to resolve active-site interactions (e.g., hydrogen bonding with His308, Asn364) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.